4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide is a complex organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide typically involves multiple steps. One common method starts with the preparation of the intermediate compound, 4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol. This intermediate can be synthesized using starting materials such as ortho-aminobenzoic acid and chloropropanone .
The key steps in the synthesis include:
Rearrangement of ortho-aminobenzoic acid: This step involves the rearrangement of ortho-aminobenzoic acid to form the desired intermediate.
Cyclization: The intermediate undergoes cyclization to form the dioxolo ring fused to the isoquinoline core.
Methylation and Iodination: The final steps involve methylation and iodination to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives, such as:
- 4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
- Cotarnine
- Dihydrocotarnyl derivatives
Uniqueness
What sets 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide apart from similar compounds is its unique dioxolo ring structure fused to the isoquinoline core.
Properties
CAS No. |
5263-81-0 |
---|---|
Molecular Formula |
C12H12INO3 |
Molecular Weight |
345.13 g/mol |
IUPAC Name |
4-methoxy-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide |
InChI |
InChI=1S/C12H12NO3.HI/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h3-6H,7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AKUIEBYNXJJQGH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC2=C(C3=C(C=C2C=C1)OCO3)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.